(2Z)-5-benzyl-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
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Description
(2Z)-5-benzyl-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C22H18N2OS and its molecular weight is 358.46. The purity is usually 95%.
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Scientific Research Applications
Antidiabetic Applications
Thiazolidinediones, to which "(2Z)-5-benzyl-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one" is structurally related, are recognized for their role as PPARγ agonists, contributing to their antidiabetic effects by improving insulin sensitivity. Studies reveal that modifications to the thiazolidinedione scaffold can enhance their activity profile against PTP 1B, a negative regulator of insulin signaling, suggesting potential for the management of type 2 diabetes mellitus (T2DM) (Verma et al., 2019).
Anticancer Potential
Research into thiazolidin-4-ones has shown that these compounds exhibit a range of biological activities, including anticancer properties. The influence of different substituents on their biological activity indicates their potential in optimizing the structure of thiazolidin-4-one derivatives as more efficient drug agents, offering insights into the design of new small molecules with anticancer activity (Mech et al., 2021).
Antimicrobial Effects
The structural versatility of thiazolidinediones and related compounds allows for a broad spectrum of antimicrobial activities. By integrating the TZD core with different structural fragments, researchers have developed a wide range of lead molecules against various microbial pathogens, demonstrating the potential of these compounds in addressing antimicrobial resistance (Singh et al., 2022).
Enzyme Inhibition
Apart from their antidiabetic and anticancer applications, these compounds have been explored for their role in enzyme inhibition, particularly in targeting enzymes like dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and insulin secretion. The synthesis and functionalization of thiazolidinediones and thiazole derivatives have shown promising results in inhibiting DPP-IV activity, further supporting their therapeutic potential in T2DM management (Mughal et al., 2015).
Properties
IUPAC Name |
5-benzyl-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-21-20(16-17-10-4-1-5-11-17)26-22(23-18-12-6-2-7-13-18)24(21)19-14-8-3-9-15-19/h1-15,20H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGIXGZBFRNAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.